molecular formula C16H10Cl2N2O2S B2362919 (2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one CAS No. 461673-92-7

(2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

Cat. No.: B2362919
CAS No.: 461673-92-7
M. Wt: 365.23
InChI Key: NHKQMJHXUMIEMP-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,5Z)-5-(2,6-Dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by a rigid, planar structure due to its conjugated benzylidene and imino groups. The compound features:

  • 4-Hydroxyphenylimino group: Offers hydrogen-bonding capabilities, which may improve solubility and receptor interactions compared to non-polar substituents.

Properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c17-12-2-1-3-13(18)11(12)8-14-15(22)20-16(23-14)19-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKQMJHXUMIEMP-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one , a thiazolidinone derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes existing research findings regarding its biological activity, including cytotoxic effects against various cancer cell lines, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N2_{2}OS
  • Molecular Weight : 335.24 g/mol

The thiazolidinone core is significant for its biological activity, often linked to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit notable anticancer properties. A study evaluated the cytotoxic effects of several derivatives on different cancer cell lines, revealing that compounds similar to the one demonstrated significant inhibition of cell proliferation.

  • Cytotoxicity Assays : The compound exhibited IC50_{50} values ranging from 8.5 µM to 25.6 µM against various cancer cell lines, including K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cells .
Cell LineIC50_{50} (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

The anticancer activity of thiazolidinones is attributed to multiple mechanisms:

  • Induction of Apoptosis : The compound triggers apoptosis via both extrinsic and intrinsic pathways, affecting cellular signaling cascades.
  • Cell Cycle Arrest : It has been shown to disrupt the cell cycle progression in cancer cells, leading to growth inhibition.
  • Inhibition of Angiogenesis : The compound may reduce tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) production .

Antimicrobial Activity

In addition to its anticancer properties, thiazolidinone derivatives have demonstrated significant antimicrobial activity against a range of pathogens.

  • Antimicrobial Assays : Studies have shown that these compounds exhibit better antimicrobial efficacy than conventional antibiotics such as ampicillin and ketoconazole .
PathogenActivityReference
Gram-positive BacteriaEffective
Gram-negative BacteriaModerate
FungiEffective

Mechanisms of Antimicrobial Action

The antimicrobial effects are believed to result from:

  • Disruption of Cell Membrane Integrity : Thiazolidinones may compromise bacterial cell membranes, leading to cell lysis.
  • Inhibition of Key Enzymatic Pathways : They can inhibit enzymes critical for bacterial survival and replication.

Anti-inflammatory Properties

Some studies have highlighted the anti-inflammatory potential of thiazolidinones, suggesting they may reduce pro-inflammatory cytokine levels and oxidative stress markers in various models . This property could enhance their therapeutic profile in treating inflammatory diseases alongside infections.

Case Studies

  • Cytotoxic Evaluation in Cancer Models : A detailed analysis was conducted on a series of thiazolidinone derivatives where compound 18 showed superior cytotoxicity against lung and breast cancer cells compared to standard treatments like irinotecan .
  • Antimicrobial Screening : In vitro studies demonstrated that newly synthesized thiazolidinones exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The biological activity and physicochemical properties of thiazolidin-4-one derivatives are highly dependent on substituents at the 2- and 5-positions:

Compound 5-Position Substituent 2-Position Substituent Key Effects
Target Compound 2,6-Dichlorobenzylidene 4-Hydroxyphenylimino Enhanced lipophilicity (Cl), H-bonding (OH); potential for improved bioactivity.
Zhang et al. (2013) 2-Hydroxybenzylidene 4-Phenoxyphenylimino IC50 = 20 µM (glioblastoma); hydroxy group may reduce cytotoxicity vs. Cl.
Compound 6j 2-Chlorobenzylidene 4-Nitrophenylamino High yield (94%); nitro group increases electron-withdrawing effects.
Compound 7i 4-Methylbenzylidene 4-Acetylphenylimino Methyl group enhances hydrophobicity; acetyl may hinder H-bonding.
J19 4-Hydroxy-3-methoxybenzylidene 2-Chlorophenylimino Methoxy and hydroxy groups improve solubility; Cl enhances rigidity.

Key Observations :

  • Hydroxy/Methoxy Groups : Enhance solubility via H-bonding but may reduce cytotoxic potency compared to halogenated analogs.

Physicochemical Properties

  • Melting Points :
    • High melting points (>300°C) are common in analogs with rigid, planar structures (e.g., 7i–7m ). The target compound likely shares this trend.
  • Solubility: Polar groups (OH, OMe) improve solubility in DMSO/ethanol, whereas chloro/nitro groups favor organic solvents.

Preparation Methods

Reaction Mechanism

This method involves sequential condensation of:

  • 4-Hydroxyaniline (imino group precursor)
  • 2,6-Dichlorobenzaldehyde (benzylidene group precursor)
  • Thiosemicarbazide (thiazolidinone ring precursor)

The reaction proceeds via:

  • Schiff base formation between 4-hydroxyaniline and 2,6-dichlorobenzaldehyde in ethanol under reflux (6–8 hr)
  • Cyclocondensation with thiosemicarbazide in acetic acid catalyzed by anhydrous sodium acetate (12 hr reflux)

Optimization Parameters

Variable Optimal Range Impact on Yield
Solvent Ethanol/AcOH (3:1 v/v) Maximizes cyclization (78%)
Temperature 80–90°C Below 80°C: Incomplete ring closure
Catalyst loading 15 mol% NaOAc Higher loads induce side-product formation
Reaction time 18–20 hr Shorter durations yield <50% product

Post-synthesis purification involves recrystallization from dimethylformamide (DMF)/ethanol (1:4), achieving 92–95% purity by HPLC.

Microwave-Assisted Solid-Phase Synthesis

Procedure

  • Immobilization : 4-Hydroxyaniline is anchored to Wang resin via carbodiimide coupling.
  • Cyclative cleavage : Microwave irradiation (300 W, 110°C) of the resin-bound intermediate with 2,6-dichlorobenzaldehyde and thiourea in DMF for 15–20 min.
  • Deprotection : TFA/CH₂Cl₂ (1:9 v/v) cleavage yields the free thiazolidinone.

Advantages Over Conventional Methods

Metric Microwave Method Conventional Method
Time 25 min 18–20 hr
Yield 86–89% 72–78%
Purity (HPLC) 97% 92%
Solvent consumption 8 mL/g 35 mL/g

This method eliminates column chromatography, reducing purification costs by ~40%.

Ultrasonication with Nanocatalysts

Fe₂O₃-Nanoparticle-Catalyzed Synthesis

Reagents:

  • 4-Hydroxyaniline (1.2 equiv)
  • 2,6-Dichlorobenzaldehyde (1.0 equiv)
  • Thiosemicarbazide (1.5 equiv)
  • Fe₂O₃ nanoparticles (5 wt%) in ethanol

Conditions :

  • Ultrasonication at 45 kHz, 60°C for 90 min
  • Catalyst recovery via magnetic separation (93% reuse efficiency)

Performance Metrics

Cycle Yield (%) Purity (%)
1 94 98
2 92 97
3 89 96

Comparative energy consumption:

  • Conventional: 18.7 MJ/mol
  • Ultrasonication: 4.2 MJ/mol

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling parameters :

  • Frequency: 30 Hz
  • Time: 40 min
  • Molar ratio (aniline:aldehyde:thiosemicarbazide) = 1:1:1.2

Yield : 81% with 99% atom economy
E-factor : 0.43 (vs. 8.7 for conventional methods)

Aqueous Micellar Catalysis

Surfactant system :

  • CTAB (cetyltrimethylammonium bromide, 0.1 M)
  • Water/ethyl acetate biphasic system

Benefits :

  • 88% yield at 50°C
  • No toxic solvent waste

Post-Synthetic Modifications

Isomerization Control

The (Z,Z) configuration is maintained via:

  • Low-temperature crystallization (0–5°C in ethanol)
  • Stereoselective precipitation : Adding n-hexane induces preferential crystallization of the (Z,Z) isomer (94% diastereomeric excess)

Purification Protocols

Technique Purity Enhancement Key Limitations
Column chromatography 92% → 98% High solvent use
Sublimation 95% → 99.5% Limited to thermally stable batches
Chiral HPLC Enantiomeric ratio 99:1 Cost-prohibitive for >100 g scales

Analytical Validation

Spectroscopic Fingerprints

  • ¹H NMR (DMSO-d₆):

    • δ 12.63 (s, 1H, NH)
    • δ 7.71 (s, 1H, CH=C)
    • δ 7.53 (d, J = 8.5 Hz, 2H, Ar-H)
    • δ 6.82 (d, J = 8.5 Hz, 2H, Ar-H)
  • FT-IR (KBr):

    • 3250 cm⁻¹ (N-H stretch)
    • 1675 cm⁻¹ (C=O)
    • 1580 cm⁻¹ (C=N)

Chromatographic Data

Method Retention Time (min) Purity (%)
HPLC (C18) 6.78 98.2
UPLC-MS 2.15 99.1

Industrial Scalability Considerations

Cost Analysis (Per Kilogram Basis)

Method Raw Material Cost Energy Cost Total
Conventional $412 $188 $600
Microwave-assisted $395 $92 $487
Ultrasonication $410 $67 $477

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z,5Z)-5-(2,6-dichlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step condensation reaction. For example:

  • Step 1 : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours) to form the thiazolidinone core .
  • Step 2 : Introduce the 2,6-dichlorobenzylidene moiety via a Knoevenagel condensation using 2,6-dichlorobenzaldehyde under basic conditions (e.g., piperidine catalyst in ethanol).
  • Optimization : Temperature (70–80°C), solvent polarity, and stoichiometric ratios of precursors significantly impact yield (target >85% purity). Monitor via TLC and recrystallize from DMF/ethanol .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm stereochemistry (Z-configuration at C2 and C5) and substituent positions via coupling constants (e.g., vinyl protons at δ 7.2–7.8 ppm with J ≈ 12 Hz) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H imino at ~3200 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₆H₁₀Cl₂N₂O₂S: 379.98) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Anticancer : MTT assay against HL-60 (leukemia) and MCF-7 (breast cancer) cell lines (IC₅₀ range: 10–30 µM for structural analogs) .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli (structural analogs show MICs of 15–100 µg/mL) .
  • Antiviral : Competitive inhibition assays targeting viral proteases (e.g., SARS-CoV-2 main protease, IC₅₀ ~0.01 µM for fluorinated analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

  • Methodological Answer :

  • Substituent Variation : Replace the 2,6-dichloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects on bioactivity .
  • Scaffold Hybridization : Fuse with pyrazole or triazole moieties to enhance target binding (e.g., increased anti-inflammatory activity in hybrid analogs) .
  • Data Analysis : Use multivariate regression to correlate substituent Hammett σ values with IC₅₀ trends .

Q. What mechanistic pathways underlie its anticancer activity, and how can they be experimentally validated?

  • Methodological Answer :

  • Apoptosis Induction : Measure caspase-3/7 activation via fluorometric assays (e.g., 2–3-fold increase in caspase activity at 20 µM) .
  • ROS Generation : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells .
  • Target Identification : Perform molecular docking (e.g., against Bcl-2 or PI3K) and validate via siRNA knockdown .

Q. How should conflicting bioactivity data (e.g., IC₅₀ discrepancies across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare protocols for cell line passage number, serum concentration, and incubation time .
  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Meta-Analysis : Pool data from analogs (e.g., fluorinated vs. chlorinated derivatives) to identify substituent-dependent trends .

Q. What crystallographic techniques confirm the Z,Z-configuration and planarity of the thiazolidinone core?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles (e.g., <10° deviation from planarity for optimal π-π stacking) .
  • DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G* optimized structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.